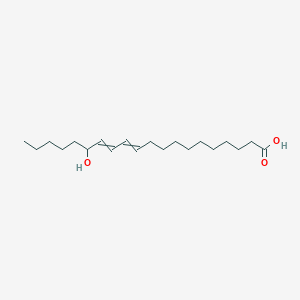

15-Hydroxyicosa-11,13-dienoic acid

Description

15-Hydroxyicosa-11,13-dienoic acid (15(S)-HEDE) is a hydroxylated polyunsaturated fatty acid (PUFA) with the molecular formula C₂₀H₃₆O₃ and a molecular weight of 324.5 g/mol. Its IUPAC name is (11Z,13E,15S)-15-hydroxyicosa-11,13-dienoic acid, reflecting its stereochemistry: a cis double bond at C11, a trans double bond at C13, and an (S)-configured hydroxyl group at C15 . This compound is stored at -20°C and is soluble in dimethyl sulfoxide (DMSO) and dimethyl formamide, making it suitable for biochemical studies .

15(S)-HEDE is structurally related to eicosanoids, a class of signaling molecules derived from C20 fatty acids.

Properties

IUPAC Name |

15-hydroxyicosa-11,13-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Hydroxylation by Fatty Acid Hydratases (FAHs)

Fatty acid hydratases are enzymes that catalyze the addition of a hydroxyl group to specific double bonds in unsaturated fatty acids. These enzymes exhibit regioselectivity, targeting double bonds at specific positions such as 9, 12, or both 9 and 12 in C14 to C22 fatty acids.

- FA-HY1 from Lactobacillus acidophilus has been shown to hydroxylate unsaturated fatty acids with double bonds at cis-11, -13, or -14 positions, which is relevant for producing 15-hydroxy derivatives from eicosa-11,13-dienoic acid substrates.

- Protein engineering approaches have been employed to improve regioselectivity of FAHs, for instance, shifting hydroxylation towards the cis-14 position to generate single 15-hydroxy fatty acid products from eicosapentaenoic acid, a structurally related fatty acid.

- Despite advances, comprehensive comparative studies of multiple FAHs on a broad range of substrates remain limited.

Cytochrome P450 Monooxygenase-Catalyzed Hydroxylation

Cytochrome P450 enzymes (EC 1.14) provide an alternative enzymatic route for regio- and stereoselective hydroxylation of polyunsaturated fatty acids, including this compound.

- Studies have demonstrated that P450 enzymes can catalyze hydroxylation reactions with high regio- and stereoselectivity, offering advantages over classical chemical synthesis.

- Enzymatic reactions typically involve incubation of the fatty acid substrate in buffered solutions with controlled pH and temperature, addition of the P450 enzyme, and initiation by hydrogen peroxide or other cofactors.

- For example, reactions are performed at 30°C in phosphate buffer (pH 7.0) with 20% acetone as cosolvent, using enzyme quantities in the picomole range and substrate concentrations around 0.1 µmol per mL.

- Reaction products are isolated by organic extraction and purified by silica-gel column chromatography, followed by characterization through chiral HPLC and NMR spectroscopy to confirm regio- and stereochemistry.

Chemical Synthesis Approaches

While enzymatic methods dominate, classical chemical synthesis involving selective epoxidation and hydroxylation of polyunsaturated fatty acids has been explored but is less favored due to challenges in controlling regio- and stereoselectivity.

- Chemical epoxidation followed by regioselective ring-opening reactions can theoretically yield hydroxy fatty acids but often results in mixtures requiring extensive purification.

- Enzymatic methods provide higher specificity and milder reaction conditions.

Comparative Data Table of Preparation Methods

Research Discoveries and Insights

- The regioselectivity of fatty acid hydratases can be modulated by protein engineering, enabling tailored production of specific hydroxy fatty acids such as this compound.

- Cytochrome P450 enzymes have been successfully applied to the preparative synthesis of hydroxy fatty acids with high conversion rates and selectivity, demonstrating their potential for industrial-scale production.

- Enzymatic hydroxylation avoids the formation of unwanted side products common in chemical synthesis, streamlining purification and improving yield.

- The use of recombinant P450 enzymes and optimization of reaction parameters (enzyme load, substrate concentration, co-solvent percentage, temperature, and pH) are critical for maximizing product yield and purity.

Chemical Reactions Analysis

15-Hydroxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized to form 15-oxoicosa-11,13-dienoic acid.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming icosa-11,13-dienoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

15-Hydroxyicosa-11,13-dienoic acid has various scientific research applications, including:

Chemistry: It is used as a model compound to study the oxidation and reduction reactions of eicosanoids.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of inflammatory responses.

Mechanism of Action

The mechanism by which 15-Hydroxyicosa-11,13-dienoic acid exerts its effects involves its role as a signaling molecule. It interacts with specific receptors on cell surfaces, triggering a cascade of intracellular events that modulate various biological processes. The molecular targets and pathways involved include the lipoxygenase pathways, which are crucial for the synthesis of other eicosanoids .

Comparison with Similar Compounds

15-Keto-11Z,13E-eicosadienoic Acid (15-KEDE)

- Molecular Formula : C₂₀H₃₄O₃

- Molecular Weight : 322.5 g/mol

- Key Features : Oxidized form of 15(S)-HEDE, with a ketone group at C15 instead of a hydroxyl group. The double bonds retain the (11Z,13E) configuration .

- Biological Relevance : As a metabolite of 15(S)-HEDE, 15-KEDE may participate in redox-sensitive pathways. Ketone groups often enhance reactivity in enzymatic processes, such as dehydrogenation or prostaglandin synthesis .

Prostaglandin E2 (PGE2)

- Molecular Formula : C₂₀H₃₂O₅

- Molecular Weight : 352.5 g/mol

- Key Features : Contains a cyclopentane ring , hydroxyl groups at C11 and C15, and a ketone at C7. Structurally distinct from 15(S)-HEDE due to its cyclic framework .

- Biological Relevance: A well-characterized eicosanoid involved in inflammation, fever, and smooth muscle contraction. The cyclic structure enables binding to G-protein-coupled receptors (e.g., EP1-4), a mechanism unlikely for linear 15(S)-HEDE .

Anteiso-Heptadeca-9,13-dienoic Acid

- Molecular Formula : C₁₇H₃₀O₂

- Molecular Weight : 266.4 g/mol

- Key Features : Shorter chain (C17 vs. C20), anteiso branching (methyl group on the third carbon from the end), and conjugated dienes .

- Biological Relevance : Found in Chryseobacterium frigidisoli, this fatty acid regulates membrane fluidity in cold environments. The anteiso branching and shorter chain enhance flexibility compared to unbranched 15(S)-HEDE .

(11E,15Z)-13-Hydroperoxy-9-hydroxy-10-oxooctadeca-11,15-dienoic Acid

- Molecular Formula : C₁₈H₃₀O₆

- Molecular Weight : 342.2 g/mol

- Key Features : A C18 PUFA with hydroperoxy, hydroxy, and ketone groups , forming a complex oxidation profile .

- Biological Relevance : Likely involved in oxidative stress responses or enzymatic peroxidation pathways. The hydroperoxy group distinguishes it from 15(S)-HEDE, which lacks such oxidative modifications .

Structural and Functional Analysis

Functional Group Influence

Chain Length and Branching

- C20 vs. Shorter Chains : Longer chains (e.g., 15(S)-HEDE) integrate into lipid bilayers more effectively than C17 or C18 compounds, influencing membrane localization and signaling .

- Branching : Anteiso branching in C17 fatty acids reduces melting points, aiding cold adaptation—a feature absent in linear 15(S)-HEDE .

Stereochemical Specificity

15(S)-HEDE in Biochemical Studies

- Synthetic Availability : 15(S)-HEDE is commercially available (e.g., CAS 92693-04-4) and used to study lipid oxidation or signaling pathways .

- Potential Roles: Preliminary studies suggest involvement in anti-inflammatory or cytoprotective mechanisms, akin to prostaglandins but without cyclic structures .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Biological Role | Source |

|---|---|---|---|---|---|

| 15(S)-HEDE | C₂₀H₃₆O₃ | 324.5 | Hydroxyl, Diene | Lipid signaling (under research) | Synthetic/Chemical synthesis |

| 15-KEDE | C₂₀H₃₄O₃ | 322.5 | Ketone, Diene | Metabolic intermediate | Oxidation of 15-HEDE |

| Prostaglandin E2 (PGE2) | C₂₀H₃₂O₅ | 352.5 | Hydroxyl, Ketone, Cyclic | Inflammation, smooth muscle | Mammalian tissues |

| Anteiso-heptadeca-9,13-dienoic acid | C₁₇H₃₀O₂ | 266.4 | Anteiso branch, Diene | Membrane fluidity regulation | Chryseobacterium frigidisoli |

Biological Activity

15-Hydroxyicosa-11,13-dienoic acid (15-HODE) is a metabolite derived from linoleic acid, which plays a significant role in various biological processes. This compound is part of a larger family of bioactive lipids known as oxylipins, which are involved in inflammatory responses and cellular signaling. Understanding the biological activity of 15-HODE is crucial for its potential therapeutic applications, particularly in inflammation and pain management.

- Chemical Formula : C20H36O3

- Molecular Weight : 320.51 g/mol

- IUPAC Name : (11Z,13E)-15-hydroxyicosa-11,13-dienoic acid

Biological Functions

15-HODE exhibits several biological activities that contribute to its role in health and disease:

- Inflammation Modulation :

- Pain Sensitization :

- Cellular Signaling :

Data Table: Biological Effects of 15-HODE

Case Study 1: Inflammatory Response in Obesity

A study investigated the role of dietary linoleic acid and its metabolites, including 15-HODE, in obesity-related inflammation. Mice fed a high-linoleic acid diet showed increased levels of 15-HODE, correlating with elevated inflammatory markers in adipose tissue. This suggests that excessive intake of linoleic acid may exacerbate inflammatory responses through the accumulation of bioactive lipids like 15-HODE .

Case Study 2: Pain Management

In a clinical setting, patients with chronic pain conditions were analyzed for levels of various oxylipins, including 15-HODE. Elevated concentrations were found to correlate with heightened pain perception. This study supports the hypothesis that targeting the metabolic pathways of 15-HODE could provide new avenues for pain management therapies .

Research Findings

Recent research has highlighted the dual nature of 15-HODE's biological activity. While it has anti-inflammatory properties through PPAR activation, it also contributes to pain sensitization via TRPV1 receptor pathways. This paradoxical role necessitates further investigation into its mechanisms and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.